molecular formula C25H17FN2O6 B4135759 7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4135759
M. Wt: 460.4 g/mol
InChI Key: PTGMKWLYMFZDEX-UHFFFAOYSA-N
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Description

The compound "7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" belongs to a class of heterocyclic compounds known for their complex structures and potential biological activities. Heterocyclic compounds, especially those containing the pyrrole-dione framework, are of significant interest due to their diverse pharmacological properties and applications in organic synthesis (Nguyen & Dai, 2023).

Synthesis Analysis

The synthesis of similar compounds typically involves multi-component reactions leading to heterocyclic frameworks. For example, the preparation of pyrrolidine-2,3-dione derivatives can be achieved through reactions involving 3-pyrroline-2-one derivatives and aliphatic amines, demonstrating the synthetic versatility of these compounds (Nguyen & Dai, 2023).

Molecular Structure Analysis

Structural determination is crucial for understanding the chemical and biological properties of these compounds. Techniques such as 1D and 2D NMR, alongside high-resolution mass spectrometry (ESI – HRMS), are employed to confirm the structures of synthesized derivatives, providing insights into their molecular configurations (Nguyen & Dai, 2023).

Chemical Reactions and Properties

The reactivity of these compounds often involves interactions with various nucleophiles and electrophiles, leading to a wide array of derivatives. This reactivity is exploited in the synthesis of compounds with potential biological activities. For instance, the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride illustrates the modification capabilities of these frameworks (Harutyunyan, 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography provides detailed information on the crystalline structures, which is essential for the design and development of compounds with desired physical and chemical characteristics.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, is vital for predicting the behavior of these compounds in chemical reactions and biological systems. The electronic and spatial structures of these molecules, studied both theoretically and experimentally, play a crucial role in their reactivity and interactions with biological targets (Ivashchenko et al., 2019).

properties

IUPAC Name

7-fluoro-2-[(4-methoxyphenyl)methyl]-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O6/c1-33-18-9-2-14(3-10-18)13-27-22(15-4-7-17(8-5-15)28(31)32)21-23(29)19-12-16(26)6-11-20(19)34-24(21)25(27)30/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGMKWLYMFZDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
Reactant of Route 2
7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
Reactant of Route 3
7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
Reactant of Route 5
7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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